molecular formula C7H8N4O B2831878 3-methyl-5-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole CAS No. 1865220-90-1

3-methyl-5-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2831878
CAS No.: 1865220-90-1
M. Wt: 164.168
InChI Key: AFHQYEBATRKISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains both an oxadiazole and an imidazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxadiazole N-oxides.

    Reduction: Reduction reactions might lead to the formation of reduced derivatives of the oxadiazole ring.

    Substitution: The compound could undergo various substitution reactions, particularly at the methyl groups or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

3-methyl-5-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
  • 3-Methyl-5-(1-ethylimidazol-4-yl)-1,2,4-oxadiazole
  • 3-Methyl-5-(1-methylimidazol-5-yl)-1,2,4-oxadiazole

Uniqueness

3-methyl-5-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole may have unique properties due to the specific positioning of the methyl and imidazole groups, which could influence its reactivity and biological activity.

Properties

IUPAC Name

3-methyl-5-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-5-9-7(12-10-5)6-3-11(2)4-8-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHQYEBATRKISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.